molecular formula C17H19N5 B11779109 6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer: B11779109
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: XZIYNCSUXNWKQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazolo-pyridazine core. The molecule is substituted at position 6 with a 3,4-dimethylphenyl group and at position 3 with a pyrrolidin-3-yl moiety.

Eigenschaften

Molekularformel

C17H19N5

Molekulargewicht

293.4 g/mol

IUPAC-Name

6-(3,4-dimethylphenyl)-3-pyrrolidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H19N5/c1-11-3-4-13(9-12(11)2)15-5-6-16-19-20-17(22(16)21-15)14-7-8-18-10-14/h3-6,9,14,18H,7-8,10H2,1-2H3

InChI-Schlüssel

XZIYNCSUXNWKQK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4CCNC4)C=C2)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at various positions on the triazolopyridazine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield partially or fully reduced products.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: It may act as an inhibitor of specific enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s potential pharmacological properties can be explored for the development of new therapeutic agents.

Industry

    Material Science: It may find applications in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

  • The target compound lacks the catechol diether moiety present in (R)-Compound 18, which is critical for PDE4A potency .
  • Pyrrolidinyl substitution (target) vs. methoxy-tetrahydrofuran (Compound 18) may reduce metabolic stability but improve blood-brain barrier penetration .

GABAA Receptor Modulators

Compound Name Substituents (Position 6) Substituents (Position 3) Activity (EC₅₀/IC₅₀) Selectivity (α-subunits)
Target Compound 3,4-Dimethylphenyl Pyrrolidin-3-yl Not reported Not tested
TPA023 2-Ethyl-1,2,4-triazol-3-ylmethoxy 2-Fluorophenyl 0.3 nM (α2/α3) α2/α3 > α1/α5
MRK-696 2-Methyl-1,2,4-triazol-3-ylmethoxy 2-Fluorophenyl 0.03 mg/kg (in vivo) α1-containing receptors

Key Findings :

  • The target compound’s pyrrolidine group may mimic the triazolylmethoxy side chain in TPA023 but lacks the fluorophenyl group critical for α2/α3 subtype selectivity .
  • 3,4-Dimethylphenyl (target) vs. fluorophenyl (TPA023) substitutions could shift selectivity toward peripheral vs. CNS targets due to altered lipophilicity .

Antimicrobial and Antifungal Agents

Compound Name Substituents (Position 6) Substituents (Position 3) MIC (μg/mL) Reference Standard
Target Compound 3,4-Dimethylphenyl Pyrrolidin-3-yl Not tested N/A
3-(4-Chlorophenyl)-6-(1-piperidinyl) 4-Chlorophenyl Piperidinyl 12.5 (E. coli) Ciprofloxacin (1.0)
3-(3-Nitrophenyl)-6-(pyridin-2-yl) Pyridin-2-yl 3-Nitrophenyl 6.25 (C. albicans) Fluconazole (2.0)

Key Findings :

  • The target compound’s dimethylphenyl group may enhance membrane permeability compared to chlorophenyl or nitrophenyl analogs but requires empirical validation .
  • Pyrrolidine vs. piperidine (broader ring) substitutions could alter bacterial efflux pump interactions .

Structural and Physicochemical Comparison

Property Target Compound (R)-Compound 18 TPA023
Molecular Weight ~325 g/mol ~520 g/mol ~430 g/mol
LogP (Predicted) 3.2 2.8 2.5
Hydrogen Bond Donors 1 (pyrrolidine NH) 0 0
Rotatable Bonds 4 8 6

Key Insights :

  • The target compound’s lower molecular weight and higher LogP suggest improved bioavailability over bulkier analogs like (R)-Compound 18 .

Biologische Aktivität

6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS Number: 1706437-66-2) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

PropertyValue
Molecular FormulaC17H19N5
Molecular Weight293.4 g/mol
Structural FormulaStructure

Synthesis

The synthesis of 6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves multi-step reactions typically starting from readily available precursors. The process often includes the formation of the pyridazine ring followed by the introduction of the dimethylphenyl and pyrrolidine groups. Detailed methods can be found in studies focusing on related triazolo derivatives .

Antiproliferative Activity

Research has demonstrated that compounds within the [1,2,4]triazolo series exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values :
    • Against SGC-7901 (gastric adenocarcinoma): 0.014 μM
    • Against A549 (lung adenocarcinoma): 0.008 μM
    • Against HT-1080 (fibrosarcoma): 0.012 μM

These values indicate that the compound exhibits potent activity comparable to established chemotherapeutics such as CA-4 (colchicine analogue) .

The mechanism by which this compound exerts its antiproliferative effects is primarily through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics essential for mitosis, leading to cell cycle arrest and apoptosis in cancer cells. Immunostaining assays further confirm the compound's ability to interfere with microtubule structures .

Case Studies

  • Study on Anticancer Activity :
    A comprehensive study evaluated a series of triazolo derivatives against a panel of 60 cancer cell lines including leukemia and solid tumors. The results indicated a broad spectrum of antitumor activity with several compounds showing high efficacy against breast and lung cancer cell lines .
  • Comparative Analysis :
    In a comparative study involving various derivatives of triazolo compounds, it was found that modifications in the phenyl substituents significantly affected antiproliferative potency. Compounds with electron-donating groups generally exhibited enhanced activity compared to their electron-withdrawing counterparts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.